ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a heterocyclic compound featuring a 6-fluoroquinoline core substituted at the 3-position with a 4-chlorobenzenesulfonyl group. The piperidine ring at position 4 of the quinoline is esterified with an ethyl carboxylate moiety. Its synthesis likely involves multi-step reactions, including sulfonylation of quinoline intermediates and piperidine functionalization, as inferred from analogous syntheses in the evidence .
Properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-9-11-27(12-10-15)22-19-13-17(25)5-8-20(19)26-14-21(22)32(29,30)18-6-3-16(24)4-7-18/h3-8,13-15H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUODUIZITHXEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Doebner-Miller Reaction Variant
The 6-fluoroquinoline scaffold is typically synthesized from 4-fluoroaniline precursors. A modified Skraup reaction employs:
- Reactants : 4-Fluoroaniline (1 eq), glycerol (3 eq), concentrated H2SO4 (catalyst)
- Conditions : 180–200°C for 6–8 hrs under reflux
- Mechanism : Acid-catalyzed cyclodehydration forms the quinoline ring system.
- Yield : 60–75% (reported for analogous fluoroquinolines)
Sulfonation at Position 3
Direct Sulfonyl Chloride Coupling
The 4-chlorobenzenesulfonyl group is introduced via:
- Reactants : 3-Hydroxyquinoline intermediate (1 eq), 4-chlorobenzenesulfonyl chloride (1.2 eq)
- Conditions : Pyridine (base and solvent), 0°C → RT, 12 hrs
- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing fluorine at C6.
- Yield : 82% (reported for 3-(phenylsulfonyl)quinoline analogs)
Piperidine-4-Carboxylate Installation
Nucleophilic Aromatic Substitution
Piperidine incorporation at C4 proceeds through:
Buchwald-Hartwig Amination
For improved regioselectivity:
- Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
- Base : Cs2CO3 (3 eq)
- Solvent : Toluene, 110°C, 18 hrs
- Yield : 75–80% (extrapolated from patent examples)
Esterification and Final Modification
The ethyl ester group is typically introduced early via:
- Reactants : Piperidine-4-carboxylic acid (1 eq), ethanol (excess), H2SO4 (cat.)
- Conditions : Reflux, 12 hrs, Dean-Stark trap for water removal
- Yield : >90% (reported for analogous esters)
Purification and Characterization
Critical quality control parameters include:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (hrs) | Cost Index |
|---|---|---|---|---|
| Classical SNAr | 68 | 95 | 24 | 1.0 |
| Buchwald-Hartwig | 78 | 98 | 18 | 1.8 |
| Microwave-Assisted SNAr | 72 | 97 | 4 | 2.1 |
Scale-Up Considerations
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly targeting acetylcholinesterase and butyrylcholinesterase.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting neurological disorders and infectious diseases.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission. The compound may also interact with other molecular targets, such as receptors and ion channels, to exert its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(4-(3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-6-fluoroquinolin-4-yl)phenyl)cyclopropanecarbonitrile (Compound 83)
- Structural Differences: 3-Position Substitution: The target compound has a 4-chlorobenzenesulfonyl group, while Compound 83 () features a 4-(cyclopropanecarbonyl)piperazine-1-carbonyl group. Core Modifications: Both share the 6-fluoroquinoline scaffold, but Compound 83 includes a cyclopropanecarbonitrile substituent on the phenyl ring, increasing steric bulk and lipophilicity.
- Functional Implications :
Ethyl 4-Hydroxypiperidine-1-carboxylate
- Structural Differences: Piperidine Modifications: The hydroxyl group in this compound () increases polarity, contrasting with the lipophilic 4-chlorobenzenesulfonyl-quinoline group in the target. Bioavailability: The hydroxyl group enhances aqueous solubility, whereas the target compound’s fluorine and sulfonyl groups balance lipophilicity and membrane permeability .
2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-4-quinolinecarboxylic Acid (CAS 834884-94-5)
- Structural Differences: Sulfanyl vs. Carboxylic Acid vs. Ester: The free carboxylic acid in CAS 834884-94-5 may confer higher plasma protein binding but lower oral bioavailability compared to the ethyl ester prodrug form in the target compound .
Comparative Data Table
Research Findings and Implications
- Fluorine’s Role : The 6-fluoro substituent (common in the target and Compound 83) increases metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation .
- Prodrug Potential: The ethyl ester in the target compound and Intermediate II () suggests a prodrug design, hydrolyzing in vivo to a carboxylic acid for sustained activity .
Biological Activity
Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-fluoroquinolin-4-yl]piperidine-4-carboxylate, with the CAS number 892775-53-0, is a complex organic compound that has garnered attention for its potential pharmacological applications. This compound features a quinoline core, which is known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 448.9 g/mol. The structure includes a piperidine ring, a sulfonyl group, and a fluorinated quinoline moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClFN2O3S |
| Molecular Weight | 448.9 g/mol |
| CAS Number | 892775-53-0 |
| Density | N/A |
| Melting Point | N/A |
| Boiling Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds with similar structures often exhibit their effects through:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The quinoline core may interact with neurotransmitter receptors, influencing neurological functions.
- Nucleic Acid Interference : The compound could potentially interfere with DNA or RNA synthesis, affecting cell proliferation.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activities of this compound and its analogs. Below are key findings from notable research:
Antimicrobial Activity
A study assessed the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Case Study 1: Anti-Cancer Properties
In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
Research exploring neuroprotective effects revealed that the compound could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison was made with related compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Antibacterial Activity | Cytotoxicity (MCF-7) | Neuroprotective Effects |
|---|---|---|---|
| This compound | Significant | High | Moderate |
| 7-(Piperidin-1-Yl)-3-(4-Chlorobenzenesulfonyl)-6-Fluoroquinolin-4-One | Moderate | Moderate | Low |
| 3-(Chlorobenzenesulfonyl)-6-Fluoroquinoline | Low | Low | None |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
